molecular formula C17H19NO3S2 B2399229 1-(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1797781-47-5

1-(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2399229
CAS No.: 1797781-47-5
M. Wt: 349.46
InChI Key: OXYSRIOAIJFLFA-UHFFFAOYSA-N
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Description

1-(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound that features a pyrrolidine ring, a phenylsulfonyl group, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylsulfonyl Group: This step might involve sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Attachment of the Thiophene Ring: This could be done through coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

1-(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone: Lacks the methyl group on the phenylsulfonyl moiety.

    1-(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)-2-(furan-2-yl)ethanone: Contains a furan ring instead of a thiophene ring.

Uniqueness

1-(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to the specific combination of functional groups and rings, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c19-17(12-15-7-5-11-22-15)18-10-4-6-14(18)13-23(20,21)16-8-2-1-3-9-16/h1-3,5,7-9,11,14H,4,6,10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYSRIOAIJFLFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=CS2)CS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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